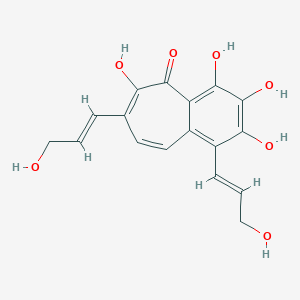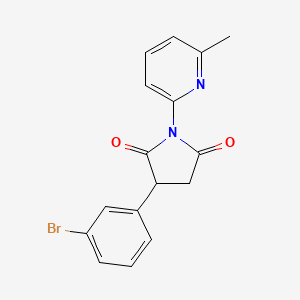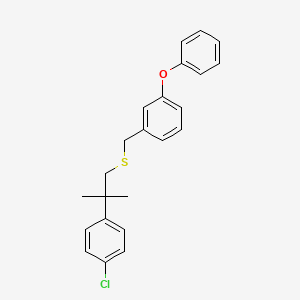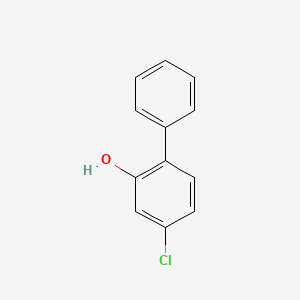
4-Chlorobiphenyl-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobiphenyl-2-OL is an organic compound with the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol It is a chlorinated derivative of biphenyl, characterized by the presence of a hydroxyl group at the 2-position and a chlorine atom at the 4-position on the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobiphenyl-2-OL can be synthesized through several methods. One common approach involves the Ullmann reaction, where 4-chlorophenylboronic acid is coupled with 2-bromophenol in the presence of a copper catalyst . Another method includes the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that can be used to prepare chlorobiphenyls .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Ullmann reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as tetrahydrofuran at elevated temperatures (around 40°C) for an extended period (approximately 18 hours) under an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobiphenyl-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to biphenyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of chlorobenzoquinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of various substituted biphenyls.
Scientific Research Applications
4-Chlorobiphenyl-2-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorobiphenyl-2-OL involves its interaction with various molecular targets and pathways. In biodegradation, for example, it is initially degraded by bacterial strains such as Pseudomonas sp. and Comamonas sp., which convert it into 4-chlorobenzoate and further oxidize it . The degradation involves gene clusters responsible for biphenyl metabolism and dechlorination, highlighting its role in environmental detoxification .
Comparison with Similar Compounds
4-Chlorobiphenyl: Lacks the hydroxyl group present in 4-Chlorobiphenyl-2-OL.
2,4’-Dichlorobiphenyl: Contains an additional chlorine atom at the 2-position.
4-Amino-4’-chlorobiphenyl: Contains an amino group instead of a hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a chlorine atom, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
91498-69-0 |
|---|---|
Molecular Formula |
C12H9ClO |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
5-chloro-2-phenylphenol |
InChI |
InChI=1S/C12H9ClO/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
LMUKIFZFZRTUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


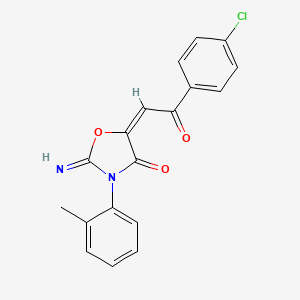
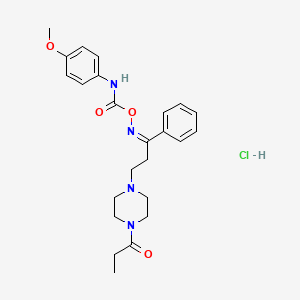
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
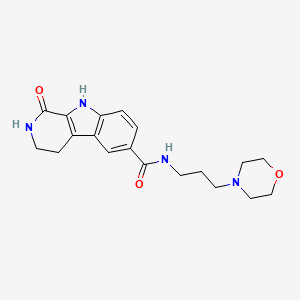
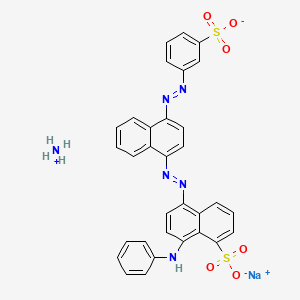
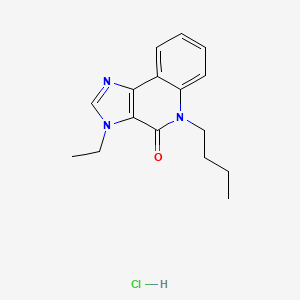
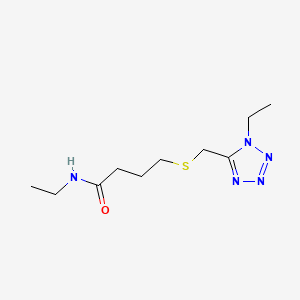

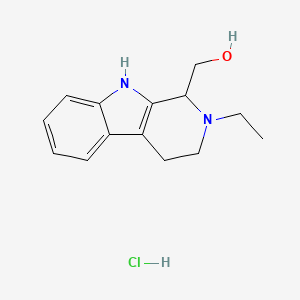
![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
